molecular formula C18H16O5 B3042285 3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one CAS No. 548764-47-2

3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one

Cat. No. B3042285
CAS RN: 548764-47-2
M. Wt: 312.3 g/mol
InChI Key: AQGVQGLSKSEDGI-UHFFFAOYSA-N
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Description

The compound is a derivative of chromen-2-one, which is a class of organic compounds characterized by a chromene backbone . The 3,4-dimethoxyphenyl group suggests the presence of a phenyl ring with methoxy (-OCH3) functional groups at the 3rd and 4th positions .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques like X-ray diffraction, NMR, and IR spectroscopy . These techniques can provide detailed information about the compound’s atomic arrangement, functional groups, and chemical bonds.


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be influenced by its molecular structure .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one, also known as 3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one:

Anticancer Activity

Research has shown that compounds with chromen-2-one structures, including 3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one, exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit cell proliferation. They are being studied for their potential to treat various types of cancer, including breast, lung, and colon cancers .

Antioxidant Properties

This compound has demonstrated strong antioxidant activity. It can neutralize free radicals and reduce oxidative stress, which is linked to numerous chronic diseases such as cardiovascular diseases, diabetes, and neurodegenerative disorders. Its antioxidant properties make it a valuable candidate for developing supplements and pharmaceuticals aimed at preventing oxidative damage .

Anti-inflammatory Effects

3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one has been found to possess anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response. This makes it a potential therapeutic agent for treating inflammatory conditions like arthritis and inflammatory bowel disease .

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against a range of bacterial and fungal pathogens. It can disrupt microbial cell walls and inhibit the growth of harmful microorganisms. This application is particularly relevant in the development of new antibiotics and antifungal agents .

Potential in Diabetes Management

Preliminary studies suggest that this compound may help in managing diabetes by improving insulin sensitivity and reducing blood glucose levels. Its antioxidant properties also help in mitigating the oxidative stress associated with diabetes, making it a promising candidate for diabetes treatment.

Research on anticancer properties Antioxidant activity study Anti-inflammatory effects research Antimicrobial activity findings : Neuroprotective effects study : Cardioprotective properties research : Skin protection and anti-aging study : Diabetes management potential

Mechanism of Action

The mechanism of action of a compound depends on its chemical structure and the biological system with which it interacts . Without specific information, it’s challenging to predict the mechanism of action of the compound.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some similar compounds are considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-10-13-6-5-12(19)9-15(13)23-18(20)17(10)11-4-7-14(21-2)16(8-11)22-3/h4-9,19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGVQGLSKSEDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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